![molecular formula C11H15N3O2 B2472385 N-(2-acetamidoethyl)-4-aminobenzamide CAS No. 1156997-84-0](/img/structure/B2472385.png)
N-(2-acetamidoethyl)-4-aminobenzamide
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Overview
Description
“N-(2-acetamidoethyl)-4-aminobenzamide” is a compound that contains an acetamidoethyl group and an aminobenzamide group . The acetamidoethyl group consists of an acetyl group (CH3C=O) attached to an aminoethyl group (NHCH2CH2), and the aminobenzamide group consists of an amine group (NH2) attached to a benzamide group (C6H5C=ONH2) .
Molecular Structure Analysis
The molecular structure of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to have the characteristic features of both acetamidoethyl and aminobenzamide groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-acetamidoethyl)-4-aminobenzamide” would be expected to reflect the properties of its constituent groups. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific arrangement of its functional groups .Scientific Research Applications
Supramolecular Hydrogels for Brain Embedding
Poly[N-(2-acetamidoethyl)acrylamide] (PAAE) supramolecular hydrogels, based on multiple hydrogen bonds, have been developed. These hydrogels exhibit excellent mechanical properties and are suitable for embedding and expanding mouse brain tissue .
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, including compounds related to N-(2-acetamidoethyl)-4-aminobenzamide, have fungicidal potential. Compound 4f, in particular, shows promise as a fungicide candidate against CDM (Cercospora leaf spot disease of maize) .
Mechanism of Action
Target of Action
For instance, a compound named RU82209 has been found to target the Proto-oncogene tyrosine-protein kinase Src . Another compound, S-(2-Acetamidoethyl) hexadecanethioate, has been found to target Enoyl-[acyl-carrier-protein] reductase . These targets play crucial roles in cellular signaling and metabolic processes.
Biochemical Pathways
For example, advanced glycation end products (AGEs), which can be inhibited by compounds like ALT-946, are involved in various pathological processes, including inflammation, apoptosis, and autophagy .
Pharmacokinetics
Similar compounds like poly[n-(2-acetamidoethyl)acrylamide] (paae) have been found to exhibit high stability in acidic or high ionic strength solution, suggesting potential bioavailability .
Result of Action
For instance, ALT-946, an inhibitor of AGEs, has been found to improve renal function in experimental diabetes .
Action Environment
The action of N-(2-acetamidoethyl)-4-aminobenzamide can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability and activity of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action through competitive or cooperative interactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-acetamidoethyl)-4-aminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXFZZGNNXJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-aminobenzamide |
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